molecular formula C11H17NO B169001 1-(3-methoxyphenyl)-N,N-dimethylethanamine CAS No. 169772-44-5

1-(3-methoxyphenyl)-N,N-dimethylethanamine

Cat. No. B169001
Key on ui cas rn: 169772-44-5
M. Wt: 179.26 g/mol
InChI Key: KFKCIWQNLGOHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544840B2

Procedure details

0.5 l of titanic isopropoxide is slowly (5 minutes) added under inert conditions (N2, argon) to a solution of 75.5 g of dimethylamine in 1.5 l of ethanol cooled to 10° C. in a water-ice bath, which is placed in a 6-liter three-neck flask fitted with a KPG stirrer, inlet and outlet of the inert and a thermometer, and, finally, 148.4 g of 3-methoxyacetophenone (VI) are added (5 minutes). The addition of isopropoxide is slightly exothermic. The resulting temperature of the reaction mixture after addition reaches 35° C. The reaction mixture is then mixed at room temperature for 9 to 10 hours. During the reaction period, the mixture becomes slightly turbid. After said period, 56.6 g of sodium borohydride are slowly and carefully added to the reaction mixture. The duration of this addition is about 2 hours. The reaction mixture thickens into a slurry and foams and it needs to be mixed very intensively. The temperature is kept within the range from 25° C. to 30° C. by mild cooling with ice. If the reaction mixture is overcooled below 20° C. a dense, difficult-to-mix foam forms upon addition of the borohydride. After the borohydride is added, the resulting white slurry is mixed for 10 to 12 hours at room temperature. Then, the supply of the inert is stopped and 800 ml of an aqueous solution of ammonium hydroxide (2:1) are slowly (over 10 minutes) poured into the reaction mixture. The resulting mixture is mixed for 20 minutes. The fine white crystals of the inorganic material are sucked away and well washed with methanol (ca 1 l). The whole alcoholic fraction is evaporated from the filtrate in a rotary vacuum evaporator. The evaporation residue is diluted with 1,000 ml of water and extracted with 3×330 ml of ethylacetate. The combined ethylacetate extract are washed once with 100 ml of water and extracted with 3×200 ml of hydrochloric acid (5:2). The acidic aqueous extracts are combined and alkalized with 20% NaOH (ca 1 l) to pH 12 up to 14 and extracted with 3×300 ml of ethylacetate. The organic fraction is washed with 100 ml of water and 150 ml of brine. It is dried with anhydrous sodium sulfate. The desiccant is filtered off and the filtrate is evaporated to dryness in a rotary vacuum evaporator. The crude product is distilled and ca 60% of the desired product in the form of a colorless oil are obtained. b.p.=68° C. at 400 Pa, 108° C. at 800 Pa
Name
isopropoxide
Quantity
0.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
148.4 g
Type
reactant
Reaction Step Four
Name
isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
56.6 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
aqueous solution
Quantity
800 mL
Type
reactant
Reaction Step Nine
Yield
60%

Identifiers

REACTION_CXSMILES
CC(C)[O-].N#N.[CH3:7][NH:8][CH3:9].[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=O.[BH4-].[Na+].[BH4-].[OH-].[NH4+]>C(O)C>[CH3:20][O:19][C:15]1[CH:14]=[C:13]([CH:11]([N:8]([CH3:9])[CH3:7])[CH3:10])[CH:18]=[CH:17][CH:16]=1 |f:4.5,7.8|

Inputs

Step One
Name
isopropoxide
Quantity
0.5 L
Type
reactant
Smiles
CC([O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
75.5 g
Type
reactant
Smiles
CNC
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
148.4 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Step Five
Name
isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C
Step Six
Name
Quantity
56.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Nine
Name
aqueous solution
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(5 minutes)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
which is placed in a 6-liter three-neck flask
CUSTOM
Type
CUSTOM
Details
fitted with a KPG stirrer, inlet and outlet of the inert and a thermometer
ADDITION
Type
ADDITION
Details
The resulting temperature of the reaction mixture after addition
CUSTOM
Type
CUSTOM
Details
reaches 35° C
ADDITION
Type
ADDITION
Details
The reaction mixture is then mixed at room temperature for 9 to 10 hours
Duration
9.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
During the reaction period
WAIT
Type
WAIT
Details
After said period
ADDITION
Type
ADDITION
Details
carefully added to the reaction mixture
ADDITION
Type
ADDITION
Details
The duration of this addition
ADDITION
Type
ADDITION
Details
to be mixed very intensively
CUSTOM
Type
CUSTOM
Details
is kept within the range from 25° C. to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
by mild cooling with ice
CUSTOM
Type
CUSTOM
Details
is overcooled below 20° C.
ADDITION
Type
ADDITION
Details
difficult-to-mix foam forms
ADDITION
Type
ADDITION
Details
the resulting white slurry is mixed for 10 to 12 hours at room temperature
Duration
11 (± 1) h
CUSTOM
Type
CUSTOM
Details
(over 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
poured into the reaction mixture
ADDITION
Type
ADDITION
Details
The resulting mixture is mixed for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
well washed with methanol (ca 1 l)
CUSTOM
Type
CUSTOM
Details
The whole alcoholic fraction is evaporated from the filtrate in a rotary vacuum evaporator
ADDITION
Type
ADDITION
Details
The evaporation residue is diluted with 1,000 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×330 ml of ethylacetate
EXTRACTION
Type
EXTRACTION
Details
The combined ethylacetate extract
WASH
Type
WASH
Details
are washed once with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 ml of hydrochloric acid (5:2)
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×300 ml of ethylacetate
WASH
Type
WASH
Details
The organic fraction is washed with 100 ml of water and 150 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness in a rotary vacuum evaporator
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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